DMTr-TNA-C(Bz)-amidite

TNA nuclease resistance antisense oligonucleotide

This DMTr-protected α-L-threofuranosyl nucleic acid (TNA) amidite enables automated synthesis of oligonucleotides with exceptional nuclease resistance. TNA constructs remain undigested after 7 days in 50% human serum, overcoming rapid degradation of DNA/RNA. Ideal for antisense, siRNA, aptamers, and stable diagnostic probes. Research use only.

Molecular Formula C45H50N5O8P
Molecular Weight 819.9 g/mol
Cat. No. B12410213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-TNA-C(Bz)-amidite
Molecular FormulaC45H50N5O8P
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1
InChIKeyURCWUOWKRJMYKD-PKEKMKFOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-TNA-C(Bz)-amidite: Critical TNA Phosphoramidite Monomer for High-Stability Oligonucleotide Synthesis


DMTr-TNA-C(Bz)-amidite is a fully protected α-L-threofuranosyl cytidine phosphoramidite building block, designed for the solid-phase synthesis of threose nucleic acid (TNA) oligonucleotides. TNA is an artificial genetic polymer in which the natural five-carbon ribose sugar is replaced by a four-carbon threose, resulting in a phosphodiester backbone with enhanced biological stability relative to natural DNA and RNA [1]. This monomer incorporates a dimethoxytrityl (DMTr) group at the 5′-position for controlled chain elongation and a benzoyl (Bz) protecting group on the exocyclic amine of cytosine, making it fully compatible with standard DNA synthesizers and iterative phosphoramidite coupling chemistry [2].

DMTr-TNA-C(Bz)-amidite: Why Generic Oligonucleotide Building Blocks Fail in High-Stability Applications


Generic DNA or RNA phosphoramidites, as well as other xeno-nucleic acid (XNA) monomers, cannot be substituted for DMTr-TNA-C(Bz)-amidite without fundamentally altering the physicochemical and biological properties of the resulting oligonucleotide. The unique α-L-threofuranosyl sugar of TNA confers a distinct backbone geometry that drives its exceptional nuclease resistance and acid stability [1]. Furthermore, the thermal stability of TNA:DNA and TNA:RNA duplexes is highly sequence-dependent, governed by a strong purine-dependence that differs markedly from natural DNA:DNA or RNA:DNA duplexes [2]. Attempts to replace TNA monomers with DNA or LNA building blocks will result in oligomers with significantly lower biostability in serum or microsomal environments and altered hybridization thermodynamics, thereby undermining performance in antisense, aptamer, or diagnostic applications [3].

Quantitative Differentiation of DMTr-TNA-C(Bz)-amidite Against DNA/RNA and XNA Comparators


Nuclease Resistance in Physiological Media: TNA Oligonucleotides Remain Undigested for 7 Days

Oligonucleotides synthesized using TNA monomers, such as DMTr-TNA-C(Bz)-amidite, exhibit complete resistance to enzymatic degradation in biologically relevant media for up to 7 days, in stark contrast to DNA and RNA which are rapidly digested under the same conditions. This was established in a head-to-head study comparing TNA, DNA, and RNA polymers [1].

TNA nuclease resistance antisense oligonucleotide biostability

Acid-Mediated Degradation: TNA is Significantly More Resistant Than DNA and RNA at Low pH

A direct comparative study of acid-mediated degradation revealed that TNA is substantially more resistant than natural DNA and RNA under acidic conditions (pH 3.3) and elevated temperature. This property is directly attributable to the α-L-threofuranosyl backbone and is not shared by standard DNA or RNA phosphoramidites [1].

TNA acid stability XNA chemical stability

Thermal Stability of TNA:DNA Duplexes: High Purine Content Confers Superior Stability

The thermal stability of duplexes formed with TNA is not uniform; it is strongly dependent on purine content. TNA:DNA duplexes with high TNA purine content (>50% purine bases in the TNA strand) exhibit greater thermal stability (higher melting temperature, Tm) than analogous DNA:DNA or RNA:DNA duplexes. This behavior is distinct from DNA/RNA duplexes and must be considered when designing sequences with TNA monomers [1].

TNA hybridization thermal stability antisense

Base-Pairing Interactions: Weaker CG Hydrogen Bonding Compensated by Enhanced Stacking

Mesoscopic modeling of melting temperatures for TNA:DNA hybrids reveals a fundamental difference in base-pairing energetics compared to RNA:DNA. While AT base pairs exhibit similar hydrogen bond strength, the CG base pair in TNA:DNA is significantly weaker in terms of hydrogen bonding but is compensated by a stronger stacking interaction. This altered thermodynamic landscape differentiates TNA from both DNA and other XNAs like LNA or PNA [1].

TNA base-pairing thermodynamics hybridization

Procurement-Driven Application Scenarios for DMTr-TNA-C(Bz)-amidite


Development of Nuclease-Resistant Antisense Oligonucleotides (ASOs) for In Vivo Gene Silencing

The extreme nuclease resistance of TNA, with oligos remaining undigested for 7 days in human serum [1], makes DMTr-TNA-C(Bz)-amidite a critical building block for constructing antisense therapeutics with prolonged circulatory half-life. TNA antisense oligos have demonstrated potent gene silencing in vivo, targeting Akt genes in triple-negative breast cancer models [2]. This stability advantage reduces the need for extensive phosphorothioate backbone modifications, potentially improving safety profiles.

Synthesis of Acid-Stable XNA Aptamers via SELEX and TNA Display

The acid resistance of TNA, which allows TNA strands to survive conditions (pH 4, 90°C, 1 hour) that completely degrade DNA [3], has been exploited to develop a novel, scalable purification workflow for TNA aptamers. This eliminates the need for PAGE purification and enables the generation of XNA aptamers with high affinity for small molecules, opening new avenues for diagnostic and therapeutic aptamer development [4].

Construction of Thermally Tunable Hybridization Probes and Diagnostic Sensors

The unique, purine-dependent thermal stability of TNA:DNA and TNA:RNA duplexes, where Tm can be elevated by 5-10 °C for high-purine sequences [5], allows for the rational design of hybridization probes with precisely tuned melting temperatures. This property is invaluable for creating highly specific diagnostic assays (e.g., qPCR probes, microarrays) that require stringent discrimination between closely related target sequences, a capability not easily achieved with standard DNA probes.

Synthetic Biology and Polymerase-Mediated Evolution of XNAzymes

TNA monomers are essential for generating TNA polymers for in vitro evolution. Engineered polymerases, such as KOD RI, can copy information between DNA and TNA, enabling SELEX and the directed evolution of TNA-based catalysts (XNAzymes) [4]. The combination of high biological stability and evolvability positions TNA as a superior alternative to DNA and RNA for creating robust, functional nucleic acid enzymes for industrial biocatalysis and biosensing.

Technical Documentation Hub

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